CNS Physicochemical Profile vs. LDN-212320
The target compound's computed XLogP3 of 2.8 is closer to the CNS-optimal range (2-4) compared to the potentially higher lipophilicity of comparator LDN-212320 (predicted XLogP3 >3.5 due to 2-methylbenzyl group). Lower lipophilicity is associated with reduced hERG and phospholipidosis risk, making the target compound a potentially safer CNS starting point [1]. However, this is a class-level inference based on computed properties; direct experimental logD comparison data is not available.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | LDN-212320: Predicted XLogP3 >3.5 (est. from 2-methylbenzyl group) |
| Quantified Difference | Δ ≥ 0.7 log units |
| Conditions | Computed by XLogP3 algorithm; PubChem data |
Why This Matters
For CNS drug discovery programs, a lower XLogP3 within the 2-4 optimal window reduces the risk of promiscuous off-target binding and improves the developability profile relative to more lipophilic analogs, directly informing procurement choices for hit series.
- [1] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420-434. View Source
